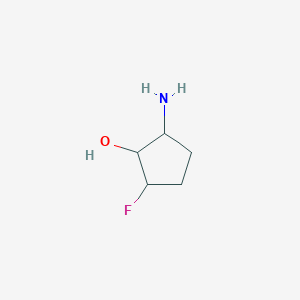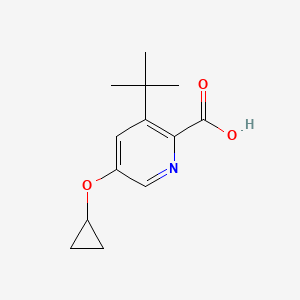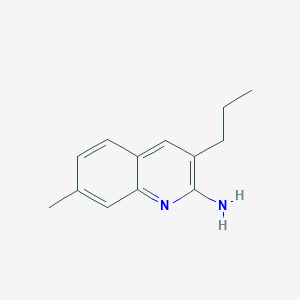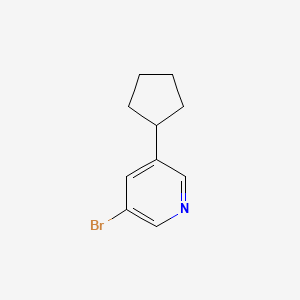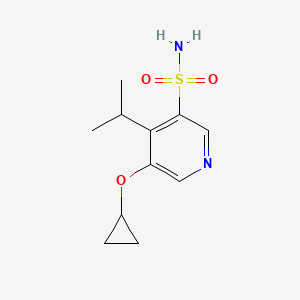
(4-Bromo-6-fluoropyridin-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE is a chemical compound with the molecular formula C6H6BrFN2 and a molecular weight of 205.03 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Méthodes De Préparation
The synthesis of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of polyfluoropyridines . For example, 3-bromo-2-nitropyridine can react with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method includes the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a notable example, where the compound reacts with arylboronic acids to form novel pyridine derivatives.
Applications De Recherche Scientifique
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE is not extensively documented. like other fluorinated pyridines, it likely exerts its effects through interactions with specific molecular targets and pathways. The strong electron-withdrawing properties of the fluorine atom can influence the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE can be compared with other similar compounds, such as:
2-Bromo-6-fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
5-Bromo-6-fluoropyridin-2-amine: A compound with a similar structure but different functional groups.
The uniqueness of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C6H6BrFN2 |
|---|---|
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
(4-bromo-6-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |
Clé InChI |
DSOOTMDUOWMUEY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CN)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




